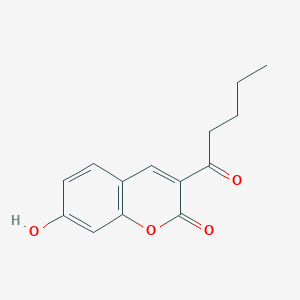
7-hydroxy-3-pentanoyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .
Molecular Structure Analysis
The InChI code for 7-hydroxy-3-pentanoyl-2H-chromen-2-one is 1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用
1. General Information “7-hydroxy-3-pentanoyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .
2. Synthesis of Coumarin Derivatives Coumarin derivatives, including “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
3. One-Pot Synthesis Methods This chapter describes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction . The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .
1. Antitumor Activity Some 1,2,4-triazole derivatives of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” have shown significant antitumor activity . These compounds exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis .
2. Antimalarial Activity In a study, it was found that nitro substitution in the meta position of the phenyl ring did not favor antimalarial activity . This suggests that the structure of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives can be modified to enhance their antimalarial activity .
3. Synthesis of Pyran and Pyridine Derivatives The compound “7-hydroxy-3-pentanoyl-2H-chromen-2-one” can be used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .
4. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .
1. Synthesis of Azolyl Ethanols In an interesting procedure, the reaction of epichlorohydrin with a derivative of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” under reflux conditions yielded a compound . This compound then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols . These compounds could potentially have various biological activities .
2. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .
3. Potential Role in Lipid Metabolism A metabolomic analysis revealed substantial changes in the metabolite profile of maize seedlings when treated with a certain peptide during salt stress . The identified differential metabolites primarily belonged to lipids and lipid-like molecules . This suggests that “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives could potentially play a role in lipid metabolism .
特性
IUPAC Name |
7-hydroxy-3-pentanoylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGFGKVOBTXCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-pentanoyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)
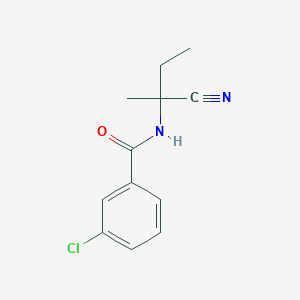
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)
![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)
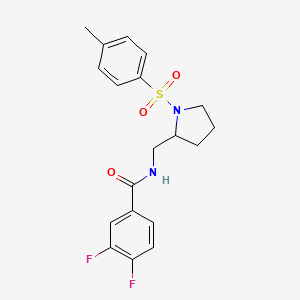
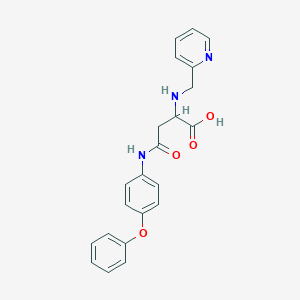
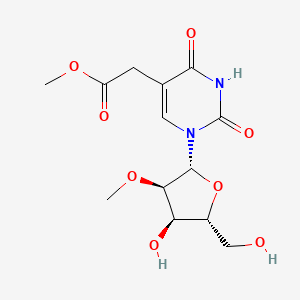
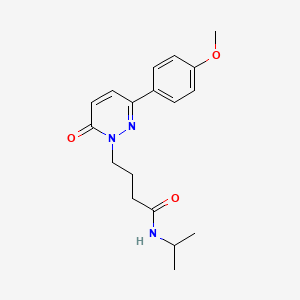
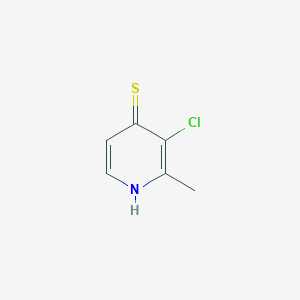
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)